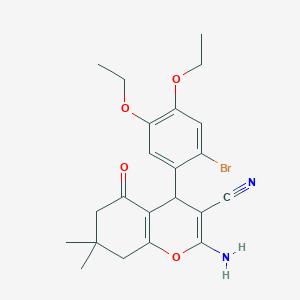![molecular formula C23H14Br2Cl2N2O3 B301696 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301696.png)
2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and scientific research has been conducted to investigate its mechanism of action, biochemical and physiological effects, and future directions for its application.
作用机制
The mechanism of action of 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile is not fully understood. However, scientific research has suggested that this compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Scientific research has shown that 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile has various biochemical and physiological effects. One study has shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Another study has shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
The advantages of using 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile in lab experiments include its potential therapeutic applications in various fields, such as cancer therapy and diabetes treatment. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the application of 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to develop more efficient synthesis methods for this compound to improve its availability for research and potential clinical use. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity at different concentrations.
In conclusion, 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile is a compound that has potential therapeutic applications in various fields. Scientific research has investigated its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound for therapeutic use.
合成方法
The synthesis of 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile has been achieved using various methods. One of the most common methods involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl bromide in the presence of potassium carbonate to form 3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This compound is then reacted with 2-amino-4H-chromene-3-carbonitrile in the presence of a base to form the final product.
科学研究应用
Scientific research has shown that 2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile has potential therapeutic applications in various fields. One study has shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for cancer therapy. Another study has shown that this compound has anti-diabetic properties, making it a potential candidate for the treatment of diabetes.
属性
产品名称 |
2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile |
|---|---|
分子式 |
C23H14Br2Cl2N2O3 |
分子量 |
597.1 g/mol |
IUPAC 名称 |
2-amino-4-[3,5-dibromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H14Br2Cl2N2O3/c24-17-5-12(6-18(25)22(17)31-10-11-1-2-13(26)7-19(11)27)21-15-4-3-14(30)8-20(15)32-23(29)16(21)9-28/h1-8,21,30H,10,29H2 |
InChI 键 |
JESULNBNRHZYIK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC(=C(C2C3=CC(=C(C(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)Br)C#N)N |
规范 SMILES |
C1=CC2=C(C=C1O)OC(=C(C2C3=CC(=C(C(=C3)Br)OCC4=C(C=C(C=C4)Cl)Cl)Br)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301620.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301623.png)
![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)

![N-(1,3-benzodioxol-5-yl)-2-(3-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B301626.png)
![N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B301627.png)
![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)